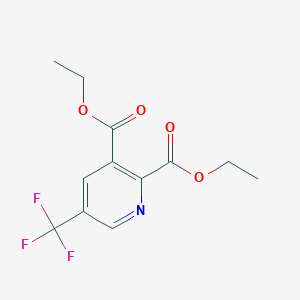

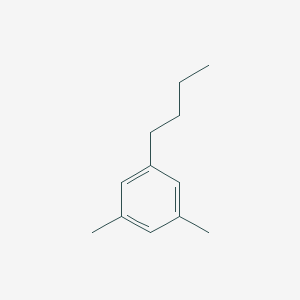

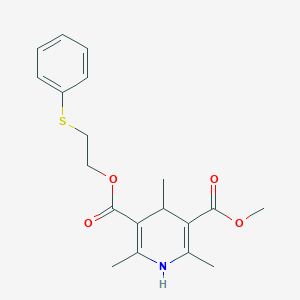

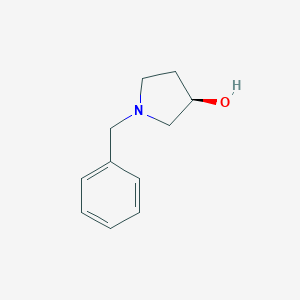

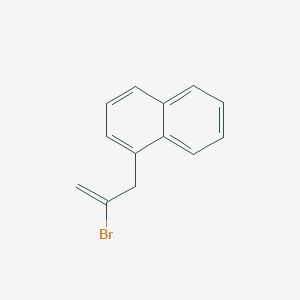

2-溴-3-(1-萘基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-Bromo-3-(1-naphthyl)-1-propene" is a compound that has garnered interest in the field of organic chemistry due to its potential as a precursor in various chemical syntheses. Its unique structure allows it to participate in a range of reactions, leading to the creation of complex molecules.

Synthesis Analysis

The synthesis of similar brominated compounds has been achieved through different methods, including halogenation, oxidation, and thermal decomposition processes. For example, the synthesis of 3-bromo-2-(bromomethyl)propene from pentaerythritol through these methods has been reported, with a total yield of up to 40% (Ping Yu, 2009). Another related process involves the ketalization reaction using 2-bromo-1-(6'-methoxy-2'naphtyl)-propan-1-one and ethylene glycol, achieving a product yield of 85% (Chen Tian-yun, 2008).

Molecular Structure Analysis

The molecular structure of analogues to "2-Bromo-3-(1-naphthyl)-1-propene" has been characterized through methods such as FT-IR, 1HNMR, and single crystal X-ray diffraction studies. These studies help in understanding the intramolecular hydrogen bonding and π–π stacking interactions that influence the compound's stability and reactivity (S. Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

Brominated propenes like "2-Bromo-3-(1-naphthyl)-1-propene" are versatile in synthetic chemistry, reacting with electrophiles and nucleophiles to yield a variety of functionalized compounds. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to give unsaturated sulfones, showcasing its utility as a multi-coupling reagent (P. Auvray et al., 1985).

科学研究应用

催化和合成

对催化剂的研究,特别是对于脱氢反应的Pt基催化剂,对于从丙烷生产重要化学品如丙烯是至关重要的。铂具有较高的反应速率和稳定性等优势,使其成为催化反应中宝贵的组成部分(Martino, Meloni, Festa, & Palma, 2021)。对铂在催化中的作用的洞察可能在考虑合成和应用2-溴-3-(1-萘基)-1-丙烯时具有相关性,因为可能采用类似的催化过程。

聚合物科学

聚合物材料,特别是涉及复杂单体如2-溴-3-(1-萘基)-1-丙烯的材料,由于其定制的特性具有广泛的应用。对聚合物如聚(2,6-萘二甲酸丁酯)的研究表明了理解结晶过程以开发特定的晶体结构和形态的重要性,这对于实现所需的材料性质至关重要(Ding, Soccio, Lotti, Cavallo, & Androsch, 2019)。这项研究可能为利用2-溴-3-(1-萘基)-1-丙烯作为单体或添加剂开发新材料提供信息,利用其独特的化学结构进行先进应用。

环境和安全应用

某些溴化合物的合成和应用引起了环境和安全方面的关注。对新型溴化阻燃剂的研究,包括它们在室内空气、灰尘、消费品和食品中的存在,突显了理解和管理溴有机化合物的环境影响的重要性(Zuiderveen, Slootweg, & de Boer, 2020)。这一背景对于2-溴-3-(1-萘基)-1-丙烯是相关的,因为其应用和处理需要考虑环境和健康安全的因素。

气体分离技术

开发用于气体分离和净化的材料,包括金属-有机框架(MOFs)的使用,是一个备受关注的领域。MOFs提供独特的孔结构和表面,用于对小气体分子进行差异识别,使其在气体分离应用中具有前景(Lin, Xiang, Xing, Zhou, & Chen, 2017)。在这一领域的研究可能提供见解,了解2-溴-3-(1-萘基)-1-丙烯可能如何被使用或修改以增强其在气体分离过程中的效用。

用于成像的先进材料

在阿尔茨海默病的淀粉样成像已经通过开发特定的放射性配体来推进,用于在大脑内体内测量淀粉。这一研究领域探索类似[18F]1,1-二氰基-2-[6-(二甲氨基)-2-萘基]丙烯的化合物,对于早期疾病检测和抗淀粉治疗的评估至关重要(Nordberg, 2007)。从这一领域的见解可能为利用2-溴-3-(1-萘基)-1-丙烯开发新型成像剂或诊断工具提供信息。

安全和危害

未来方向

属性

IUPAC Name |

1-(2-bromoprop-2-enyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVVFAYFCAIJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560208 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(1-naphthyl)-1-propene | |

CAS RN |

116545-04-1 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。